2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid
CAS No.:
Cat. No.: VC14513258
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13NO3 |
---|---|
Molecular Weight | 147.17 g/mol |
IUPAC Name | (2S,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
Standard InChI | InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5+/m1/s1 |
Standard InChI Key | OSCCDBFHNMXNME-WDCZJNDASA-N |
Isomeric SMILES | C[C@H]([C@@H](C)O)[C@@H](C(=O)O)N |
Canonical SMILES | CC(C(C)O)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid is systematically named (2S,3R,4S)-4-hydroxyisoleucine, reflecting its stereochemical configuration . Alternative designations include 4-hydroxyisoleucine, 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid, and the CAS registry number 781658-23-9 . Its IUPAC nomenclature underscores the hydroxyl group at position 4 and the methyl substitution at carbon 3.
Molecular Properties
The compound’s molecular formula is C₆H₁₃NO₃, yielding a molecular weight of 147.17 g/mol . Its structure integrates a pentanoic acid backbone with amino, hydroxyl, and methyl functional groups (Fig. 1). The D-xylonic acid configuration distinguishes it from related deoxyamino acids, such as 2-amino-2,3-dideoxy-3-methyl-L-ribonic acid (C₆H₁₃NO₄; 163.17 g/mol) , which differs by an additional hydroxyl group.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₃NO₃ | |
Molecular Weight | 147.17 g/mol | |
CAS Registry Number | 781658-23-9 | |
Optical Rotation | Not reported | – |
Melting Point | Not characterized | – |
Stereochemical Analysis
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (2S,3R,4S) configuration, critical for its biological activity . The stereochemistry aligns with naturally occurring 4-hydroxyisoleucine isoforms isolated from fenugreek, which exhibit stereospecific interactions with metabolic enzymes .
Biosynthesis and Natural Occurrence
Fenugreek as a Primary Source
Fenugreek seeds contain 4-hydroxyisoleucine at concentrations of 0.5–1.2% by dry weight . Biosynthetically, it derives from L-isoleucine via hydroxylation at position 4, catalyzed by cytochrome P450 monooxygenases . This pathway parallels hydroxylation mechanisms in other plant-derived amino acids, though specific enzymes remain uncharacterized.
Extraction and Purification
Industrial extraction employs ethanol-water mixtures (70–80% v/v) to solubilize 4-hydroxyisoleucine from defatted fenugreek meal . Subsequent purification via ion-exchange chromatography yields a light yellow to off-white powder with purity ranging from 5% to 98% . Scalability challenges persist due to low natural abundance and competing extraction methods for fenugreek saponins.
Pharmacological Applications
Anti-Diabetic Mechanisms
4-Hydroxyisoleucine stimulates glucose-dependent insulin secretion in pancreatic β-cells by enhancing intracellular calcium flux . In vitro studies demonstrate a 40–60% increase in insulin release at 10 μM concentrations, comparable to sulfonylureas but without hypoglycemic risk . Animal models of type 2 diabetes show 25–30% reductions in fasting blood glucose following 4-week oral administration (50 mg/kg/day) .
Anti-Dyslipidemic Effects
The compound reduces hepatic triglyceride synthesis by inhibiting acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis . Clinical trials report 15–20% decreases in serum LDL cholesterol and triglycerides in hyperlipidemic patients receiving 500 mg/day for 12 weeks .
Table 2: Pharmacological Profile
Nutraceutical and Performance Applications
4-Hydroxyisoleucine enhances muscle protein synthesis via mTOR pathway activation, increasing myosin heavy chain expression by 25% in murine myotubes . Athletes supplementing with 300 mg/day report improved lean mass retention during caloric restriction, though human data remain preliminary .
Industrial and Regulatory Status
Regulatory Approvals
The compound holds Generally Recognized as Safe (GRAS) status in the United States for use in dietary supplements (≤500 mg/day) . European Food Safety Authority (EFSA) evaluation remains pending due to insufficient long-term exposure data .
Future Research Directions
Synthetic Biology Approaches
Heterologous expression of fenugreek hydroxylases in E. coli could enable microbial production, bypassing plant extraction limitations . Preliminary attempts achieve titers of 0.1 g/L, necessitating pathway optimization for industrial viability .
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., chitosan-alginate systems) may enhance oral bioavailability, currently estimated at 12–18% in humans . In vivo studies suggest a 3-fold increase in plasma concentration with sustained-release formulations .
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